methyl5H,6H,11H-benzo[a]carbazole-8-carboxylate
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Overview
Description
Methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate is a complex organic compound belonging to the class of carbazole derivatives Carbazoles are known for their unique structural properties, which include a three-ring system containing a pyrrole ring fused on either side to a benzene ring
Scientific Research Applications
Methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Future Directions
While specific future directions for “Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate” were not found, carbazole-based polymers and their derivatives are being studied for their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, making them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the carbazole core, followed by the introduction of the carboxylate group at the 8th position and the methyl group at the 5H,6H,11H positions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced carbazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Mechanism of Action
The mechanism of action of methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
11H-benzo[a]carbazole: A structurally related compound with similar properties but lacking the carboxylate and methyl groups.
4H-benzo[def]carbazole: Another carbazole derivative with different substitution patterns.
7H-dibenzo[c,g]carbazole: A compound with an extended ring system, offering unique properties compared to methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate.
Uniqueness
Methyl 5H,6H,11H-benzo[a]carbazole-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other carbazole derivatives.
Properties
IUPAC Name |
methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-21-18(20)12-7-9-16-15(10-12)14-8-6-11-4-2-3-5-13(11)17(14)19-16/h2-5,7,9-10,19H,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAMDFLFXKECIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC3=C2CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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